N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE
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Overview
Description
N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with acetophenone derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions include various substituted pyrimidines, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A CDK4/6 inhibitor used in cancer therapy.
Dilmapimod: Investigated for its potential in treating rheumatoid arthritis.
Uniqueness
N-(4-METHOXYPHENYL)-6-METHYL-2-PHENYL-5-(PROP-2-EN-1-YL)PYRIMIDIN-4-AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of methoxy, methyl, phenyl, and prop-2-en-1-yl groups on the pyrimidine core differentiates it from other similar compounds, providing unique opportunities for research and application in various fields.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-4-8-19-15(2)22-20(16-9-6-5-7-10-16)24-21(19)23-17-11-13-18(25-3)14-12-17/h4-7,9-14H,1,8H2,2-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJULITIRNBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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